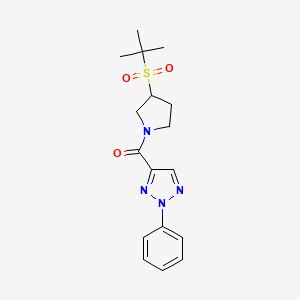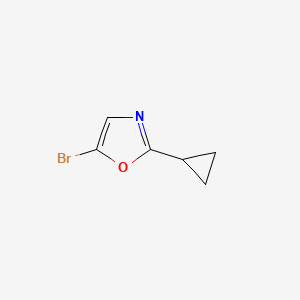
5-Bromo-2-cyclopropyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-cyclopropyl-1,3-oxazole is a chemical compound with the molecular formula C6H6BrNO . It’s a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The bromine atom is attached to the 5th carbon of the ring, and a cyclopropyl group is attached to the 2nd carbon .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research into oxazolidinones, including structures related to 5-Bromo-2-cyclopropyl-1,3-oxazole, highlights their potential as novel antibacterial agents. Oxazolidinones, recognized for their promising antibacterial activity, are being studied for improved safety profiles and antibacterial spectrums, aiming to minimize undesired effects like MAO-A inhibition seen in drugs like linezolid. Innovations in substituting conventional functionalities with 1,2,3-triazoles indicate potential for safer, more effective antibacterial treatments (Reck et al., 2005). Similarly, compounds incorporating oxazole rings demonstrate antimicrobial activity against various bacterial species and Leishmania major, suggesting their use as drug candidates after further in vivo studies (Ustabaş et al., 2020).
Synthetic Methodologies and Chemical Transformations
Significant research efforts focus on the development of novel synthetic methodologies involving oxazole derivatives for the production of biologically active molecules. Studies have shown that oxazoles can undergo highly regioselective palladium-catalyzed arylation, opening avenues for the synthesis of compounds with potential therapeutic applications (Strotman et al., 2010). Additionally, innovative multicomponent syntheses have been developed for creating polysubstituted oxazoles, indicating a method for quick preparation of complex molecules from simple inputs (Sun et al., 2001).
Antioxidant Properties
The exploration of oxazole derivatives for their antioxidant properties has led to the synthesis of compounds exhibiting significant activity. A study on 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, sharing structural similarities with this compound, showed promising results as potent antioxidant agents. These findings suggest potential for therapeutic applications in managing oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016).
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGPJXRFHGZHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391737-94-2 |
Source


|
| Record name | 5-bromo-2-cyclopropyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)
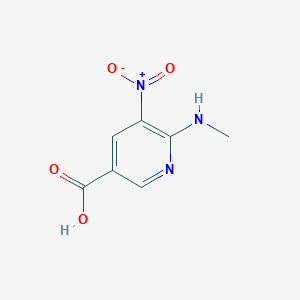
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2963401.png)
![N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2963402.png)
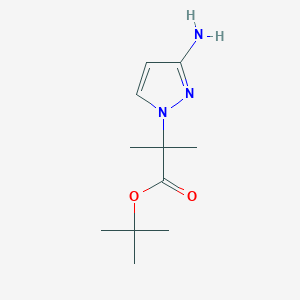
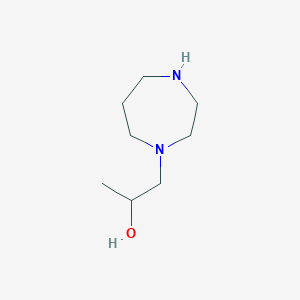
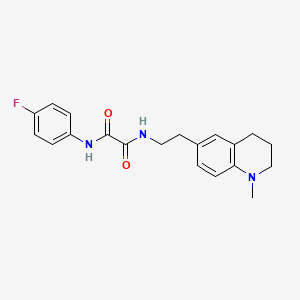
![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)
![9-((3,5-dimethylpiperidin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2963407.png)

![8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2963409.png)
![Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2963410.png)
